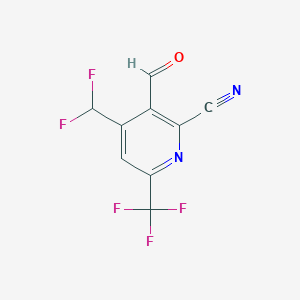
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a picolinonitrile scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reagents under controlled conditions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the trifluoromethyl group can be introduced using trifluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl and trifluoromethyl groups can enhance the compound’s ability to interact with specific enzymes or receptors, leading to desired biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other picolinonitriles with fluorinated substituents, such as:
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)-2-anilinoquinoline
- Sorafenib
Uniqueness
What sets 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile apart is the presence of both difluoromethyl and trifluoromethyl groups, which confer unique chemical properties. These properties include enhanced metabolic stability, bioavailability, and potential for specific molecular interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H3F5N2O |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-formyl-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H3F5N2O/c10-8(11)4-1-7(9(12,13)14)16-6(2-15)5(4)3-17/h1,3,8H |
Clave InChI |
FVSAKROHYBPIFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(F)(F)F)C#N)C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
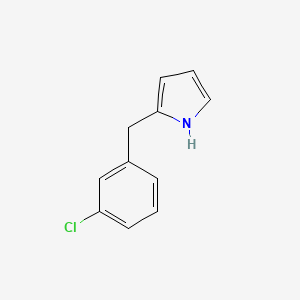

![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
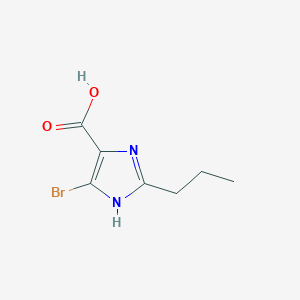
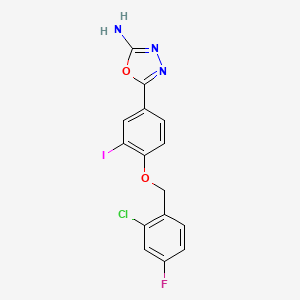
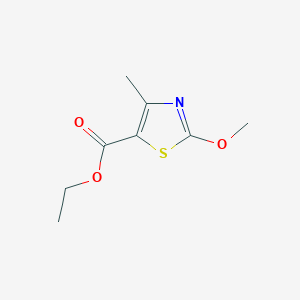
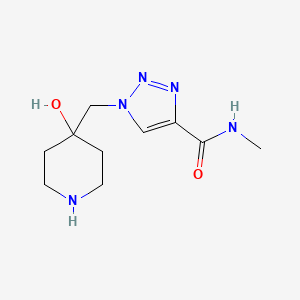
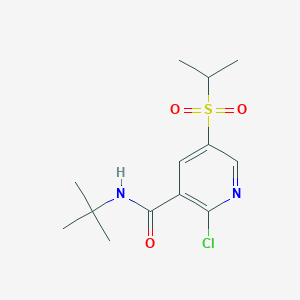
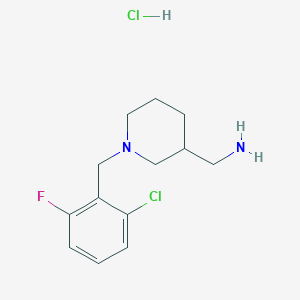
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778605.png)
